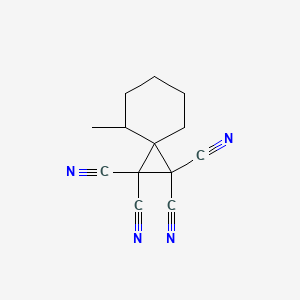
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylspiro(25)octane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by a spirocyclic structure with four cyano groups attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile typically involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This reaction is carried out in an undivided cell in alcohols, with sodium bromide acting as a mediator. The process results in the selective formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles in yields ranging from 50% to 75% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the electrochemical cascade method mentioned above is advantageous for large-scale production due to its efficiency and the mild reaction conditions required .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The cyano groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the cyano groups.
Applications De Recherche Scientifique
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in enzyme inhibition and protein interaction studies.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. The cyano groups play a crucial role in these interactions, often leading to the inhibition of specific enzymes or the modulation of protein functions. The exact pathways involved depend on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-4,8-dioxospiro(2.5)octane-1,1,2,2-tetracarbonitrile: This compound is similar in structure but has additional oxygen atoms and different functional groups.
1-Oxaspiro(2.5)octane derivatives: These compounds have an oxygen atom in the spirocyclic ring, leading to different chemical properties.
Uniqueness
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile is unique due to its specific spirocyclic structure with four cyano groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
10566-02-6 |
|---|---|
Formule moléculaire |
C13H12N4 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
8-methylspiro[2.5]octane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H12N4/c1-10-4-2-3-5-13(10)11(6-14,7-15)12(13,8-16)9-17/h10H,2-5H2,1H3 |
Clé InChI |
AYTCZWVPUPCFAX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC12C(C2(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
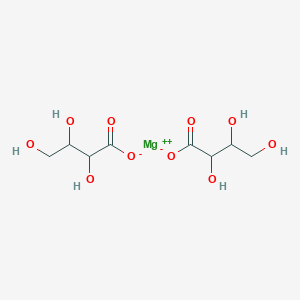
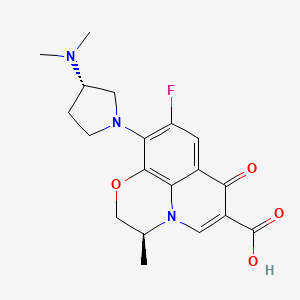
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
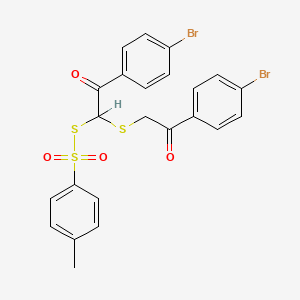
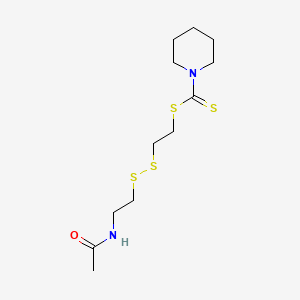

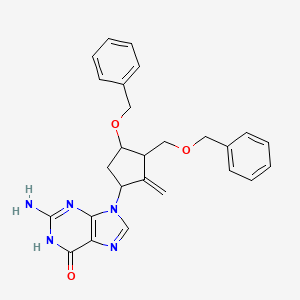
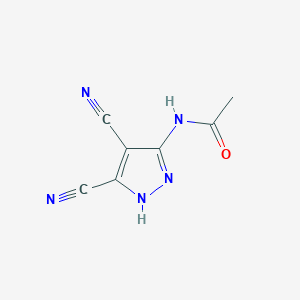

![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)

